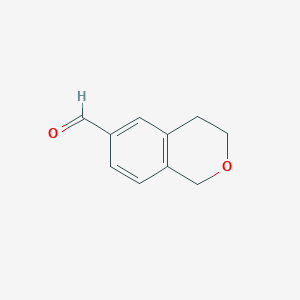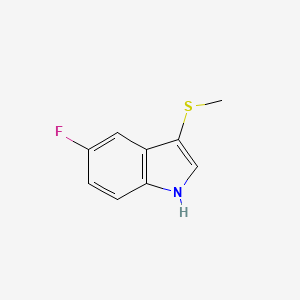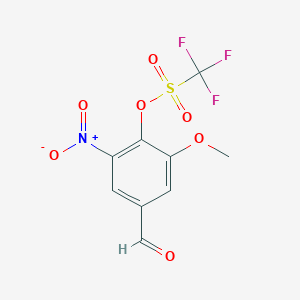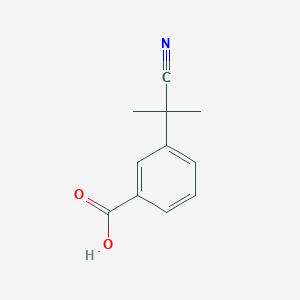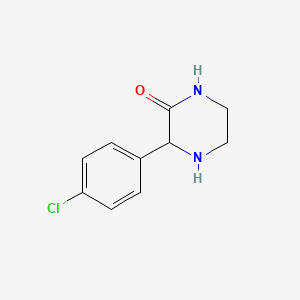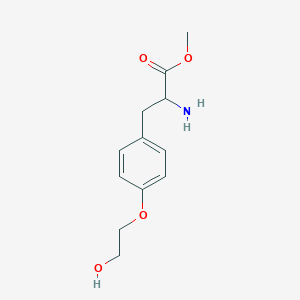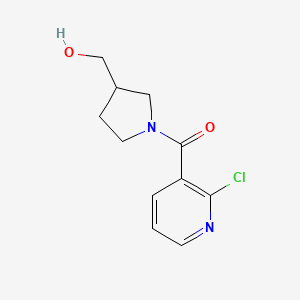
(2-Chloropyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone
Descripción general
Descripción
The compound “(2-Chloropyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C11H13ClN2O2 .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 210.66 . Other physical and chemical properties such as solubility, lipophilicity, and water solubility are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis of Insecticidal Compounds
This compound is utilized in the synthesis of certain anthranilamide compounds which are of interest as insecticides . These include the well-known insecticides chlorantraniliprole and cyantraniliprole . The methods for synthesizing these compounds are crucial for developing new pesticides that are more effective and environmentally friendly.
Antimicrobial Activity
The related derivatives of (2-Chloropyridin-3-yl) compounds have been shown to possess antimicrobial activity . This suggests that (2-Chloropyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone could be a precursor or a structural motif in the development of new antimicrobial agents.
Biological Potential of Indole Derivatives
Indole derivatives, which share a similar heterocyclic structure, have a wide range of biological activities including antiviral, anti-inflammatory, anticancer, anti-HIV , and antioxidant properties . This compound could potentially be modified to enhance these properties for various therapeutic applications.
Microwave-Assisted Organic Synthesis
The compound’s structure is conducive to microwave-assisted organic synthesis , which is a greener and more efficient method of chemical synthesis. This technique reduces reaction times and can improve yields, making it valuable for large-scale production in pharmaceuticals.
Fungicidal Applications
Compounds containing the (2-Chloropyridin-3-yl) moiety have been evaluated for their fungicidal activities against various plant pathogens . This suggests potential agricultural applications for (2-Chloropyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone in protecting crops from fungal diseases.
Development of Antiviral Agents
Given the biological potential of related indole derivatives as antiviral agents , this compound could be explored for its efficacy against various RNA and DNA viruses. This is particularly relevant in the context of emerging viral diseases.
Safety And Hazards
Propiedades
IUPAC Name |
(2-chloropyridin-3-yl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-9(2-1-4-13-10)11(16)14-5-3-8(6-14)7-15/h1-2,4,8,15H,3,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUYLTDTBSKYFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloropyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



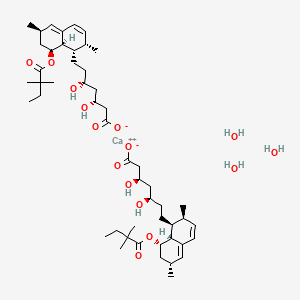

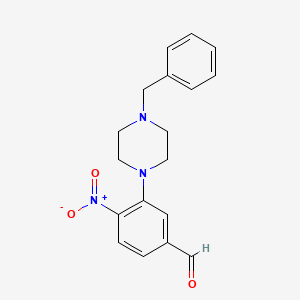
![methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate](/img/structure/B1456688.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]ethanol](/img/structure/B1456689.png)

![6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride](/img/structure/B1456694.png)

